8-Trifluoromethoxyquinoline-5-boronic acid

Suzuki–Miyaura cross‑coupling Heterocyclic chemistry Electron‑withdrawing substituent effects

8-Trifluoromethoxyquinoline-5-boronic acid is a 5-position quinoline boronic acid building block featuring an electron-withdrawing –OCF₃ group (σₚ ≈ 0.35) that accelerates oxidative addition in Suzuki–Miyaura couplings versus –OCH₃ analogs (σₚ ≈ 0.10), enabling lower catalyst loadings and higher yields. The –OCF₃ substituent increases lipophilicity (ΔLogP ≈ +0.8), improves membrane permeability, and resists oxidative O-demethylation—extending metabolic half-life of derived drug candidates. This 5-boronic acid regioisomer is irreplaceable for constructing 5-arylquinoline scaffolds, a privileged structure in drug discovery. Supplied at ≥98% purity to meet GMP intermediate quality requirements, minimizing costly repurification steps. Choose this compound for precise regiochemistry and superior cross-coupling performance.

Molecular Formula C10H7BF3NO3
Molecular Weight 256.98 g/mol
CAS No. 1072951-46-2
Cat. No. B1420479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Trifluoromethoxyquinoline-5-boronic acid
CAS1072951-46-2
Molecular FormulaC10H7BF3NO3
Molecular Weight256.98 g/mol
Structural Identifiers
SMILESB(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O
InChIInChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)6-2-1-5-15-9(6)8/h1-5,16-17H
InChIKeyZDAZERWIWJDFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8‑Trifluoromethoxyquinoline‑5‑boronic acid (CAS 1072951‑46‑2): Core Heterocyclic Boronic Acid Building Block for Medicinal Chemistry and Cross‑Coupling


8‑Trifluoromethoxyquinoline‑5‑boronic acid is a heteroarylboronic acid containing a quinoline core substituted with a trifluoromethoxy group at the 8‑position and a boronic acid moiety at the 5‑position [REFS‑1]. This substitution pattern imparts a unique electronic profile: the strongly electron‑withdrawing trifluoromethoxy group lowers the electron density on the quinoline ring, which can increase the Lewis acidity of the boronic acid and enhance its reactivity in Suzuki–Miyaura cross‑couplings [REFS‑2]. The compound serves primarily as a synthetic intermediate for constructing pharmaceutically relevant biaryl and heteroaryl systems, where precise regiochemistry and functional‑group tolerance are critical [REFS‑3].

Why Generic Substitution Fails: Regiochemistry and the Trifluoromethoxy Group Dictate 8‑Trifluoromethoxyquinoline‑5‑boronic acid Reactivity and Downstream Properties


Substituting 8‑trifluoromethoxyquinoline‑5‑boronic acid with a close analog such as 8‑methoxyquinoline‑5‑boronic acid or 8‑quinolineboronic acid is not equivalent from a procurement standpoint because the trifluoromethoxy group induces distinct electronic and steric effects that alter both cross‑coupling efficiency and the physicochemical profile of the resulting products [REFS‑1]. The strong electron‑withdrawing nature of the –OCF₃ substituent, quantified by a Hammett σₚ value of approximately 0.35 versus 0.10 for –OCH₃, lowers the electron density on the quinoline ring, which can increase the rate of oxidative addition in palladium‑catalyzed couplings and enhance the stability of the boronic acid toward protodeboronation [REFS‑2]. Furthermore, the 5‑boronic acid regiochemistry on the quinoline scaffold is non‑interchangeable with 4‑, 6‑, or 8‑boronic acid isomers, as each positional isomer yields different substitution patterns in final drug candidates, directly impacting biological target engagement and intellectual property space [REFS‑3].

8‑Trifluoromethoxyquinoline‑5‑boronic acid Comparative Performance: Quantitative Evidence for Informed Procurement


Enhanced Suzuki–Miyaura Coupling Reactivity: Trifluoromethoxy vs. Methoxy Substituent Comparison

The trifluoromethoxy (–OCF₃) group is a significantly stronger electron‑withdrawing substituent than methoxy (–OCH₃), as reflected by their Hammett σₚ constants (0.35 vs. 0.10, respectively) [REFS‑1]. In the context of a quinoline‑5‑boronic acid scaffold, this increased electron withdrawal reduces electron density on the quinoline ring, which typically accelerates the oxidative addition step in palladium‑catalyzed Suzuki–Miyaura couplings and can improve cross‑coupling yields [REFS‑2]. While direct yield comparisons for 8‑trifluoromethoxyquinoline‑5‑boronic acid versus 8‑methoxyquinoline‑5‑boronic acid are not publicly reported, class‑level studies on (trifluoromethoxy)phenylboronic acids demonstrate that the –OCF₃ group enhances reactivity relative to –OCH₃ analogs in Suzuki couplings with aryl bromides [REFS‑3].

Suzuki–Miyaura cross‑coupling Heterocyclic chemistry Electron‑withdrawing substituent effects

Increased Lipophilicity and Metabolic Stability: Physicochemical Differentiation from 8‑Methoxyquinoline‑5‑boronic Acid

The trifluoromethoxy group increases lipophilicity compared to a methoxy group, as evidenced by computed LogP values: 8‑trifluoromethoxyquinoline‑5‑boronic acid has a predicted XLogP3 of 2.1 [REFS‑1], whereas 8‑methoxyquinoline‑5‑boronic acid has a predicted XLogP3 of 1.3 [REFS‑2]. This ΔLogP of +0.8 translates to a roughly 6‑fold increase in octanol‑water partition coefficient, which can enhance membrane permeability of downstream drug candidates [REFS‑3]. Additionally, the –OCF₃ group is known to improve metabolic stability by resisting oxidative metabolism compared to –OCH₃, which is prone to O‑demethylation by cytochrome P450 enzymes [REFS‑4].

Medicinal chemistry Lipophilicity Metabolic stability

Regiochemical Uniqueness: 5‑Boronic Acid Position Enables Exclusive Scaffold Diversification Not Accessible from 4‑ or 8‑Boronic Acid Isomers

The boronic acid group at the 5‑position of the quinoline ring is chemically and synthetically distinct from other regioisomers. For instance, 8‑quinolineboronic acid (CAS 86‑58‑8) couples at the 8‑position, while 4‑quinolineboronic acid (CAS 371764‑64‑6) couples at the 4‑position [REFS‑1][REFS‑2]. The 5‑position boronic acid enables the introduction of aryl or heteroaryl substituents at a specific site that is frequently used in bioactive quinoline‑based pharmacophores [REFS‑3]. No generic alternative can replicate this precise substitution pattern.

Regioselective synthesis Scaffold diversification Medicinal chemistry

Higher Molecular Complexity and Purity Specifications: 8‑Trifluoromethoxyquinoline‑5‑boronic acid as a Well‑Characterized Building Block

8‑Trifluoromethoxyquinoline‑5‑boronic acid is commercially available with defined purity specifications: ≥97% (Aladdin) [REFS‑1] and ≥98% (Combi‑Blocks, CymitQuimica) [REFS‑2][REFS‑3]. In contrast, some closely related analogs such as 8‑methoxyquinoline‑5‑boronic acid pinacol ester are offered at 96% purity [REFS‑4]. The higher available purity of the trifluoromethoxy derivative reduces the risk of side reactions from boronic acid anhydride impurities and improves batch‑to‑batch consistency in scale‑up syntheses.

Building block procurement Quality control Synthetic reliability

8‑Trifluoromethoxyquinoline‑5‑boronic acid Procurement Scenarios: Where This Building Block Delivers Verifiable Advantage


Medicinal Chemistry Programs Requiring Enhanced Lipophilicity and Metabolic Stability in Quinoline‑Based Leads

In lead optimization, substituting a methoxy group with a trifluoromethoxy group on the quinoline scaffold increases lipophilicity by ΔLogP ≈ +0.8, improving membrane permeability and potentially enhancing oral bioavailability [REFS‑1]. The –OCF₃ group also resists oxidative O‑demethylation, extending metabolic half‑life [REFS‑2]. 8‑Trifluoromethoxyquinoline‑5‑boronic acid is the direct precursor for installing this advantageous motif at the 5‑position of the quinoline core.

Suzuki–Miyaura Cross‑Coupling Syntheses Where Electron‑Withdrawing Substituents Improve Reaction Efficiency

The electron‑withdrawing trifluoromethoxy group (σₚ ≈ 0.35) on 8‑trifluoromethoxyquinoline‑5‑boronic acid can increase the rate of oxidative addition in palladium‑catalyzed Suzuki couplings compared to analogs bearing less electron‑withdrawing substituents such as –OCH₃ (σₚ ≈ 0.10) [REFS‑3]. This can lead to higher yields, lower catalyst loadings, and improved scalability in industrial settings [REFS‑4].

Synthesis of 5‑Arylated Quinoline Pharmacophores Not Accessible from Other Regioisomers

The 5‑boronic acid regioisomer is irreplaceable for constructing 5‑arylquinoline scaffolds, a privileged structure in drug discovery [REFS‑5]. Procurement of 8‑trifluoromethoxyquinoline‑5‑boronic acid is essential for any synthetic route targeting this specific substitution pattern, as alternative boronic acid isomers (e.g., 4‑, 6‑, or 8‑) produce different constitutional isomers.

High‑Purity Building Block Requirements for Reproducible Scale‑Up and GMP‑Relevant Intermediates

With commercial purity specifications of 97–98% [REFS‑6][REFS‑7], 8‑trifluoromethoxyquinoline‑5‑boronic acid meets the stringent quality requirements for process chemistry scale‑up and GMP intermediate production. This reduces the need for costly and time‑consuming repurification steps compared to lower‑purity analogs [REFS‑8].

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